molecular formula C17H23N3O B6131461 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol

2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol

Cat. No. B6131461
M. Wt: 285.4 g/mol
InChI Key: IMHMYRAISBOAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical formula C18H23N3O and is commonly referred to as ISO. The purpose of

Mechanism of Action

The mechanism of action of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is complex and not yet fully understood. It is believed to act as a dopamine D2 receptor antagonist in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have an affinity for the sigma-1 receptor, which may play a role in its anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol are still being studied. However, it has been shown to have an effect on dopamine signaling in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have an effect on cell proliferation and apoptosis, which may play a role in its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in the treatment of neurological disorders and cancer. Additionally, its unique chemical structure makes it a valuable tool for studying dopamine signaling in the brain. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders and cancer. Finally, research is needed to explore the potential applications of this compound in other fields of research, such as drug discovery and chemical biology.

Synthesis Methods

The synthesis of 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol is a complex process that involves several steps. The initial step involves the reaction of 5-isoquinolinemethanol with 1-methylpiperazine in the presence of a catalyst to form the intermediate compound 4-(5-isoquinolinylmethyl)-1-methyl-2-piperazine. This intermediate is then reacted with ethylene oxide to produce the final product 2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol has been studied extensively in various fields of research. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it has also been studied for its potential anti-cancer properties.

properties

IUPAC Name

2-[4-(isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19-8-9-20(13-16(19)6-10-21)12-15-4-2-3-14-11-18-7-5-17(14)15/h2-5,7,11,16,21H,6,8-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHMYRAISBOAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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